molecular formula C21H16F4N4O3 B12421196 4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-2,4-dioxoimidazolidin-1-yl]-2-fluoro-N-(trideuteriomethyl)benzamide

4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-2,4-dioxoimidazolidin-1-yl]-2-fluoro-N-(trideuteriomethyl)benzamide

Cat. No.: B12421196
M. Wt: 451.4 g/mol
InChI Key: BPEQXCBJXGZMSB-HPRDVNIFSA-N
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Description

4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-2,4-dioxoimidazolidin-1-yl]-2-fluoro-N-(trideuteriomethyl)benzamide is a complex organic compound characterized by its unique structural features, including a cyano group, trifluoromethyl group, and a fluorinated benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-2,4-dioxoimidazolidin-1-yl]-2-fluoro-N-(trideuteriomethyl)benzamide involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Imidazolidinone Core: This involves the reaction of a suitable diamine with a diketone under acidic or basic conditions to form the imidazolidinone ring.

    Introduction of the Cyano and Trifluoromethyl Groups: These groups are typically introduced via nucleophilic substitution reactions using appropriate reagents such as cyanide salts and trifluoromethylating agents.

    Fluorination and Benzamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of efficient catalysts to streamline the process.

Chemical Reactions Analysis

Types of Reactions

4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-2,4-dioxoimidazolidin-1-yl]-2-fluoro-N-(trideuteriomethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of the cyano group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorinated benzamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-2,4-dioxoimidazolidin-1-yl]-2-fluoro-N-(trideuteriomethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways and targets are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-2,4-dioxoimidazolidin-1-yl]-2-fluoro-N-(trideuteriomethyl)benzamide stands out due to its combination of a cyano group, trifluoromethyl group, and a fluorinated benzamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H16F4N4O3

Molecular Weight

451.4 g/mol

IUPAC Name

4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-2,4-dioxoimidazolidin-1-yl]-2-fluoro-N-(trideuteriomethyl)benzamide

InChI

InChI=1S/C21H16F4N4O3/c1-20(2)18(31)28(12-5-4-11(10-26)15(8-12)21(23,24)25)19(32)29(20)13-6-7-14(16(22)9-13)17(30)27-3/h4-9H,1-3H3,(H,27,30)/i3D3

InChI Key

BPEQXCBJXGZMSB-HPRDVNIFSA-N

Isomeric SMILES

[2H]C([2H])([2H])NC(=O)C1=C(C=C(C=C1)N2C(=O)N(C(=O)C2(C)C)C3=CC(=C(C=C3)C#N)C(F)(F)F)F

Canonical SMILES

CC1(C(=O)N(C(=O)N1C2=CC(=C(C=C2)C(=O)NC)F)C3=CC(=C(C=C3)C#N)C(F)(F)F)C

Origin of Product

United States

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